N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-propoxybenzenesulfonamide
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-propoxybenzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0834501
InChI:
InChI=1S/C17H18BrNO5S/c1-2-7-22-16-9-13(4-5-14(16)18)25(20,21)19-10-12-3-6-15-17(8-12)24-11-23-15/h3-6,8-9,19H,2,7,10-11H2,1H3
SMILES:
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br
Molecular Formula:
C17H18BrNO5S
Molecular Weight:
428.3 g/mol
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-propoxybenzenesulfonamide
CAS No.:
Cat. No.: VC0834501
Molecular Formula: C17H18BrNO5S
Molecular Weight: 428.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BrNO5S |
|---|---|
| Molecular Weight | 428.3 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-propoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C17H18BrNO5S/c1-2-7-22-16-9-13(4-5-14(16)18)25(20,21)19-10-12-3-6-15-17(8-12)24-11-23-15/h3-6,8-9,19H,2,7,10-11H2,1H3 |
| Standard InChI Key | SNRHKWYUEXEBOA-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br |
| Canonical SMILES | CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator